![molecular formula C20H28N2O3 B6643115 [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)
[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone is a complex organic compound featuring a piperidine ring structure. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine derivatives with 2-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Piperidine derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptors targeted and the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Uniqueness
What sets [1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone apart from these similar compounds is its unique combination of functional groups, which may confer distinct pharmacological properties. Its methoxybenzoyl group, in particular, can enhance its ability to interact with specific molecular targets, potentially leading to more potent and selective biological effects.
Propriétés
IUPAC Name |
[1-(2-methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-15-6-5-11-22(14-15)19(23)16-9-12-21(13-10-16)20(24)17-7-3-4-8-18(17)25-2/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJACIIOXRVILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)
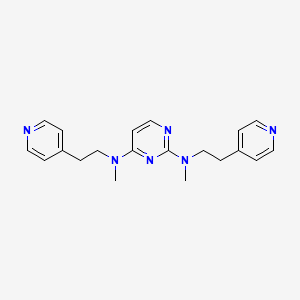
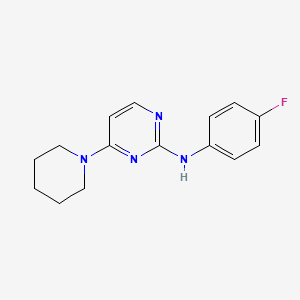
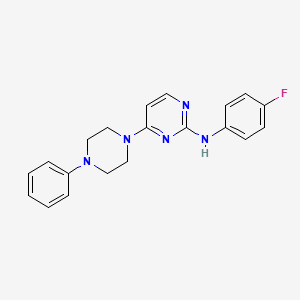
![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
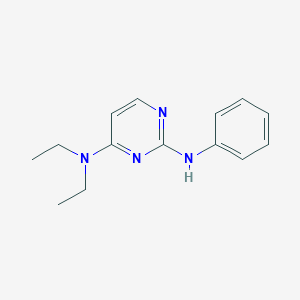
![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6643120.png)
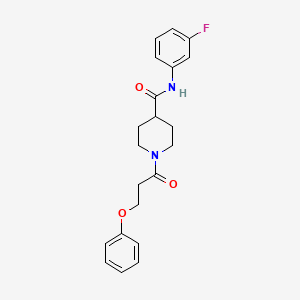
![N-[6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-4-methylbenzamide](/img/structure/B6643131.png)
